molecular formula C14H12Br2O3P+ B14495342 Bis[(4-bromophenyl)methoxy](oxo)phosphanium CAS No. 65463-67-4

Bis[(4-bromophenyl)methoxy](oxo)phosphanium

Cat. No.: B14495342
CAS No.: 65463-67-4
M. Wt: 419.02 g/mol
InChI Key: BSCZTFLTUXHREH-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)methoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 4-bromophenyl groups attached to a methoxy group and an oxo group bonded to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl)methoxyphosphanium typically involves the reaction of 4-bromophenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of Bis(4-bromophenyl)methoxyphosphanium can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)methoxyphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphonium salts

Scientific Research Applications

Bis(4-bromophenyl)methoxyphosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bis(4-bromophenyl)methoxyphosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The oxo and methoxy groups play a crucial role in stabilizing these complexes and enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine oxide
  • Dibutylphosphine oxide
  • Diphenylphosphine oxide

Uniqueness

Bis(4-bromophenyl)methoxyphosphanium is unique due to the presence of the 4-bromophenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other phosphine oxides may not be as effective.

Properties

CAS No.

65463-67-4

Molecular Formula

C14H12Br2O3P+

Molecular Weight

419.02 g/mol

IUPAC Name

bis[(4-bromophenyl)methoxy]-oxophosphanium

InChI

InChI=1S/C14H12Br2O3P/c15-13-5-1-11(2-6-13)9-18-20(17)19-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2/q+1

InChI Key

BSCZTFLTUXHREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO[P+](=O)OCC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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